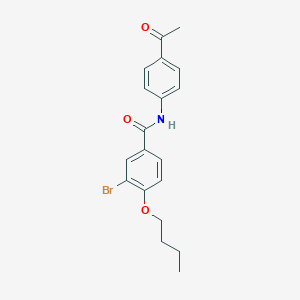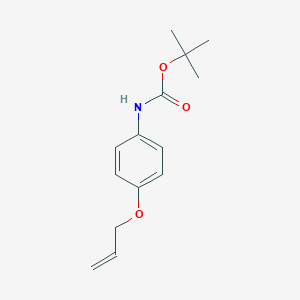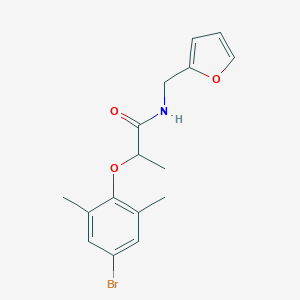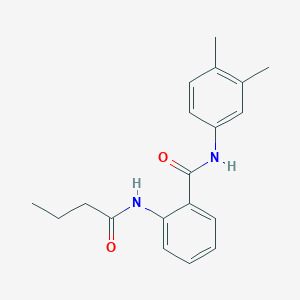
N,N-diallyl-4-chlorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DAS is a sulfonamide compound that was first synthesized in the 1950s and has since been used as a herbicide and fungicide. However, its potential use in scientific research has only recently been explored. DAS has been found to have a unique mechanism of action that makes it a promising tool for studying various biological processes.
Wirkmechanismus
DAS binds to specific amino acid residues on proteins, primarily cysteine and lysine, through a process called alkylation. This disrupts the protein's structure and function, leading to changes in biological processes that the protein is involved in.
Biochemical and Physiological Effects:
DAS has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and carbonic anhydrase. DAS has also been found to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DAS in lab experiments is its specificity. It can be used to target specific proteins and disrupt their interactions, allowing researchers to study the effects of these interactions on biological processes. However, DAS can also have off-target effects, making it important to use appropriate controls in experiments. Additionally, DAS is not suitable for use in vivo due to its toxicity.
Zukünftige Richtungen
There are several potential future directions for research on DAS. One area of interest is the development of more specific and potent analogs of DAS that can be used to target specific proteins with greater precision. Another area of interest is the use of DAS as a tool for studying protein-protein interactions in complex biological systems, such as cells and tissues. Finally, there is potential for the use of DAS in the development of new therapeutics for diseases such as cancer and neurodegenerative disorders.
In conclusion, DAS is a promising tool for studying various biological processes due to its unique mechanism of action and specificity. While there are limitations to its use in lab experiments, there are several potential future directions for research on DAS that could lead to important discoveries in the field of biology.
Synthesemethoden
The synthesis of DAS involves the reaction of 4-chlorobenzenesulfonyl chloride with allylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
DAS has been found to have several potential applications in scientific research. One of its most promising uses is as a tool for studying protein-protein interactions. DAS can bind to specific amino acid residues on proteins and disrupt their interactions, allowing researchers to study the effects of these interactions on various biological processes.
Eigenschaften
Molekularformel |
C12H14ClNO2S |
|---|---|
Molekulargewicht |
271.76 g/mol |
IUPAC-Name |
4-chloro-N,N-bis(prop-2-enyl)benzenesulfonamide |
InChI |
InChI=1S/C12H14ClNO2S/c1-3-9-14(10-4-2)17(15,16)12-7-5-11(13)6-8-12/h3-8H,1-2,9-10H2 |
InChI-Schlüssel |
IFGFZPYWIAFNPW-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)Cl |
Kanonische SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250494.png)
![N-{3-[(anilinocarbothioyl)amino]phenyl}propanamide](/img/structure/B250495.png)
![2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide](/img/structure/B250496.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B250497.png)
![3-{[(2-methoxyphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250500.png)



![N-[(4-chlorophenyl)acetyl]-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea](/img/structure/B250507.png)



![5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol](/img/structure/B250513.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-N'-ethylthiourea](/img/structure/B250514.png)
